N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide
Overview
Description
N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a synthetic compound with a molecular weight of 361.32. It is primarily used in proteomics research and is known for its unique chemical structure, which includes a nitro group and a trifluoromethyl group attached to a phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide involves multiple stepsThe final step involves the formation of the piperidinecarboxamide moiety .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and trifluoromethylation reactions, followed by purification steps to ensure the desired purity and yield. The reaction conditions are carefully controlled to optimize the production process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various amine derivatives and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-nitrobenzotrifluoride
- 4-Nitroanisole
- 1-Methoxy-4-nitrobenzene
Uniqueness
N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
N-methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)phenyl]piperidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O4/c1-19(25-2)14(22)10-4-3-7-20(9-10)13-6-5-11(21(23)24)8-12(13)15(16,17)18/h5-6,8,10H,3-4,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEOFNJZGIPYFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101135071 | |
Record name | N-Methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101135071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171918-79-8 | |
Record name | N-Methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171918-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101135071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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